Butylamine

Catalog No.
S589535
CAS No.
109-73-9
M.F
C4H11N
C4H11N
CH3(CH2)3NH2
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylamine

CAS Number

109-73-9

Product Name

Butylamine

IUPAC Name

butan-1-amine

Molecular Formula

C4H11N
C4H11N
CH3(CH2)3NH2

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3

InChI Key

HQABUPZFAYXKJW-UHFFFAOYSA-N

SMILES

CCCCN

Solubility

Soluble (>=10 mg/ml) (NTP, 1992)
Miscible with alcohol, ether
In water, 1X10+6 mg/L (miscible) at 25 °C
1000 mg/mL at 20 °C
Solubility in water: miscible
Soluble in water
Soluble (in ethanol)
Miscible

Synonyms

1-butylamine, n-butylamine, n-butylamine hydrobromide, n-butylamine hydrochloride, n-butylamine hydrochloride, 14C-labeled cpd

Canonical SMILES

CCCCN

Synthesis of Pharmaceutical Drugs and Chemicals:

Butylamine plays a significant role in the synthesis of various pharmaceuticals and research chemicals. It acts as a precursor for numerous molecules, including:

  • Antidepressants: Certain types of antidepressants, like selective serotonin reuptake inhibitors (SSRIs), can be synthesized using butylamine as a starting material [].
  • Anticonvulsants: Butylamine derivatives are involved in the production of some anticonvulsant medications used to treat epilepsy [].
  • Herbicides: Research explores the potential of specific butylamine derivatives as herbicides due to their ability to disrupt plant growth processes [].

Analytical Chemistry:

Butylamine finds applications in analytical chemistry, particularly in enhancing the efficiency of mass spectrometry (MS) analysis. Studies have shown that adding small amounts of butylamine to samples can improve the detection of certain metabolites in biological samples by facilitating their ionization during the MS process []. This improved sensitivity allows researchers to better understand the metabolic profile of cells, tissues, or organisms.

Material Science Research:

Butylamine derivatives are used in material science research for various purposes, including:

  • Rubber Vulcanization: N,N'-dibutylthiourea, a compound derived from butylamine, acts as a rubber vulcanization accelerator, enhancing the process of forming strong crosslinks between rubber molecules, leading to improved mechanical properties [].
  • Polymer Additives: Butylamine derivatives can be incorporated into polymers like nylon to modify their physical properties, such as flexibility and resistance to degradation [].

Butylamine is an organic compound classified as a primary amine, with the chemical formula C4H11N\text{C}_4\text{H}_{11}\text{N}. It is a colorless to yellow liquid at room temperature, characterized by its fishy, ammonia-like odor. Butylamine is one of four isomeric amines derived from butane, the others being sec-butylamine, tert-butylamine, and isobutylamine. It has a boiling point of approximately 77.4 °C and a freezing point of -49 °C . The compound is soluble in water and various organic solvents but exhibits flammability and can react violently with strong oxidizing agents and acids .

Butylamine itself is not widely used in biological research. However, due to its amine group, it can serve as a building block for the synthesis of various bioactive molecules. For example, it is a precursor for the antidiabetic drug tolbutamide []. The mechanism of action of these derived molecules would depend on their specific structures and functionalities.

Butylamine is a flammable liquid with a strong, unpleasant odor []. It is irritating to the skin, eyes, and respiratory system upon contact or inhalation.

  • Hazards: Flammable, inhalation and skin contact can cause irritation and burns [].
  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling butylamine.

Data:

  • The National Institute for Occupational Safety and Health (NIOSH) recommends an occupational exposure limit (OEL) of 5 ppm (parts per million) as a time-weighted average (TWA) for n-butylamine.
Typical of simple alkyl amines:

  • Alkylation and Acylation: Butylamine can react with alkyl halides to form secondary and tertiary amines. For example, the reaction with chloroethane generates N-ethylbutylamine.
  • Condensation with Carbonyls: It can condense with aldehydes and ketones to form imines or secondary amines.
  • Formation of Salts: When reacted with acids, butylamine forms ammonium salts, such as butylammonium chloride when combined with hydrochloric acid
    2
    .

The general reaction for forming a salt can be represented as:

RNH2+HARNH3+A\text{RNH}_2+\text{HA}\rightarrow \text{RNH}_3^+\text{A}^-

Butylamine can be synthesized through several methods:

  • Reaction of Ammonia with Alcohols: The most common method involves reacting ammonia with butanol over a catalyst like alumina:
    CH3(CH2)3OH+NH3CH3(CH2)3NH2+H2O\text{CH}_3(\text{CH}_2)_3\text{OH}+\text{NH}_3\rightarrow \text{CH}_3(\text{CH}_2)_3\text{NH}_2+\text{H}_2\text{O}
  • Reductive Amination: This method involves the reaction of butanal with ammonia in the presence of reducing agents.
  • Hydrogenation of Butylnitrile: Butylnitrile can be hydrogenated to yield butylamine .

Butylamine has diverse applications across various industries:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
  • Agriculture: Used in the production of pesticides such as thiocarbazides.
  • Rubber Industry: Acts as a precursor for N,N'-dibutylthiourea, which is used as a rubber vulcanization accelerator.
  • Plasticizers: Involved in the synthesis of n-butylbenzenesulfonamide, a plasticizer for nylon .

Research on butylamine's interactions focuses on its reactivity with metal ions and other ligands. For instance, it forms complexes with transition metals like platinum and copper, showcasing its ability to act as a ligand in coordination chemistry. These interactions can alter the properties of both the metal complex and the butylamine itself

2
.

Butylamine belongs to a class of compounds known as alkylamines. Here are some similar compounds along with their unique characteristics:

CompoundStructure TypeUnique Features
Sec-butylamineSecondary amineContains two alkyl groups attached to nitrogen
Tert-butylamineTertiary amineHas three alkyl groups attached to nitrogen
IsobutylamineIsomeric amineHas a branched structure differing from n-butylamine

Uniqueness of Butylamine

Butylamine is unique among these compounds due to its primary amine structure, which allows it to readily participate in nucleophilic substitution reactions and form stable salts with acids. Its simpler structure compared to secondary and tertiary amines also lends it distinct reactivity patterns in organic synthesis .

Physical Description

N-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 10 °F. Less dense (6.2 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion.
Liquid
Colorless liquid with a fishy ammonia-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON STANDING.
Colourless liquid, tends to yellow on standing; Ammoniacal aroma
Colorless liquid with a fishy, ammonia-like odor.

Color/Form

CLEAR, COLORLESS LIQUID

XLogP3

1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

73.089149355 g/mol

Monoisotopic Mass

73.089149355 g/mol

Boiling Point

172.4 °F at 760 mmHg (NTP, 1992)
78 °C
77.00 to 78.00 °C. @ 760.00 mm Hg
172 °F

Flash Point

10 °F (NTP, 1992)
strong at 3-10 ppm. [ACGIH] 10 °F
30 °F (-1 °C) (Open Cup)
-12 °C (10 °F) closed cup.
-12 °C c.c.
10 °F

Heavy Atom Count

5

Vapor Density

2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.5 (AIR = 1)
Relative vapor density (air = 1): 2.5
2.52

Density

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float
0.7327 at 25 °C/4 °C
Relative density (water = 1): 0.74
0.732-0.740
0.74

LogP

0.97
0.97 (LogP)
0.97
log Kow = 0.97
0.86

Odor

Amine odor
... Fishy, ammonia-like odor.

Odor Threshold

Odor Threshold Low: 0.08 [mmHg]
Detection odor threshold from AIHA (mean = 0.080 ppm)
Water odor threshold: 6.2 mg/L. Air odor threshold: 1.8 uL/L. Odor safety class: C. C = odor safety factor 1-26. Less than 50% of distracted persons perceive warning of TLV.
The odor of butylamine is slight at less than 1 ppm, noticeable at 2 ppm, moderately strong at 2 to 5 ppm, strong at 5 to 10 ppm, & strong & irritating at concentrations exceeding 10 ppm. ... concentrations of 10 to 25 ppm are unpleasant to intolerable for more than a few minutes.

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
Products of decomposition include carbon monoxide, carbon dioxide, hydrocarbons, and toxic oxides of nitrogen as well as toxic amine vapors. Ammonia vapors are liberated upon decomposition.

Melting Point

-58 °F (NTP, 1992)
-50 °C
-58 °F

UNII

N2QV60B4WR

Related CAS

3858-78-4 (hydrochloride)

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

72 mmHg at 68 °F (NTP, 1992)
92.9 [mmHg]
92.9 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 10.9
72 mmHg
82 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

109-73-9

Absorption Distribution and Excretion

... Recovered little ... n-butylamine in the urine after oral administration of the hydrochloride of this compound to humans ...
Amines are well absorbed from gut & respiratory tract. /Aliphatic amines/

Metabolism Metabolites

Monoamine oxidase and diamine oxidase (histaminase) occur widely in animal tissues ... it is assumed that they play an important part in "detoxication" of amines not normally present /in the body/. /Aliphatic amines/

Associated Chemicals

Butane, 1-amino, hydrochloride;3858-78-4

Wikipedia

N-Butylamine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

REACTION OF AMMONIA & N-BUTYL ALCOHOL AT ELEVATED TEMPERATURE AND PRESSURE IN THE PRESENCE OF A SILICA-ALUMINA CATALYST; REDUCTIVE AMINATION OF N-BUTYRALDEHYDE (NON-US PROCESS)
... By reduction of butyraldoxime ... Usually mfr by catalytic alkylation of ammonia with butyl alc: Davies et al, US patent 2,609,394 (1954 to ICI); Hindley, Fisher, US patent 2,782,237 (1957 to British Celanese); Lemon, Myerly, US patent 3,022,349 (1962 to Union Carbide); Shirley, Speranza US patent 3,128,311 (1964 to Jefferson Chem). Mfr from butyraldehyde & ammonia in presence of Raney nickel: Brimer et al, US patent 2,518,659 (1950 to Eastman Kodak).
Catalytic alkylation of ammonia with butyl alcohol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
1-Butanamine: ACTIVE
Aziridines are hydrogenated in the presence of typical hydrogenation catalysts to give alkyl amines.

Analytic Laboratory Methods

N-BUTYLAMINE IS DETERMINED IN AIR BY GAS CHROMATOGRAPHY WITH FLAME IONIZATION DETECTOR AFTER ADSORPTION ON H2SO4 TREATED SILICA GEL & DESORPTION WITH 50% METHANOL. METHOD VALIDATED OVER RANGE OF 8.09-35.5 MG/CU M AT ATM TEMP & PRESSURE OF 24 °C & 769 MM HG USING 15-L SAMPLE VOL.
TWENTY-EIGHT DIFFERENT AROMATIC & ALIPHATIC AMINES WERE SEPARATED BY TLC; 20 SOLVENT SYSTEMS WERE EXAMINED.
DETERMINATION OF PRIMARY & SECONDARY AMINES IN WINES AND SOY SAUCE BY HIGH-PERFORMANCE LIQ CHROMATOGRAPHY.
A GC analytical column, alkalized SEPABEAD GHP-1, was prepared to determine the C1-C4 aliphatic amines without interferences of water, and handy SP cartridges impregnated with phosphoric acid were used to perform trace determination of these amines in air samples. The proposed method may be useful in routine analyzing a large number of air samples in studies of air pollution. The recovery of tert-butylamine from the SP cartridge was 93.4%.
For more Analytic Laboratory Methods (Complete) data for N-BUTYLAMINE (9 total), please visit the HSDB record page.

Storage Conditions

Store in closed containers in a cool, dry, well-ventilated area.
Outside or detached storage is preferred. Separate from oxidizing materials, acids, and sources of halogens. Store in a cool, dry, well-ventilated location.

Stability Shelf Life

/n-Butylamine/ is stable in closed containers at room temperature under normal storage and handling conditions.

Dates

Modify: 2023-08-15

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